molecular formula C6H3BrFNO B3224234 6-Bromo-5-fluoropicolinaldehyde CAS No. 1227605-60-8

6-Bromo-5-fluoropicolinaldehyde

Cat. No. B3224234
M. Wt: 204 g/mol
InChI Key: XLMMMQPNBKSQBF-UHFFFAOYSA-N
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Patent
US08729271B2

Procedure details

Manganese dioxide (695 mg) was added to a solution of (6-bromo-5-fluoropyridin-2-yl)methanol (200 mg) in chloroform (3.00 mL) and the mixture was stirred while heating at 70° C. for 12 hr. After stirring at room temperature for 13 hr, the reaction mixture was filtered through Celite. The solvent was distilled off under reduced pressure, and the resulting residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=98:2-82:18) to afford the title compound (81 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
695 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][C:3]=1[F:10]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[N:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][C:3]=1[F:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(C=CC(=N1)CO)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
695 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 13 hr
Duration
13 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=98:2-82:18)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.